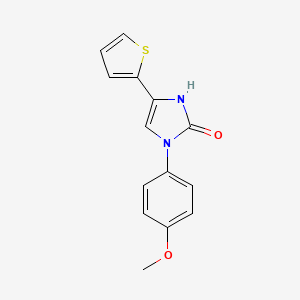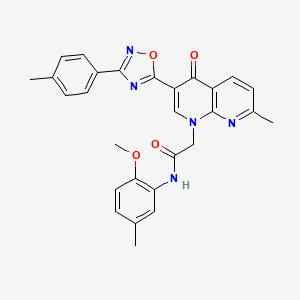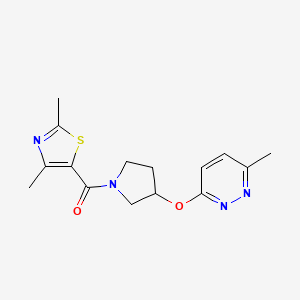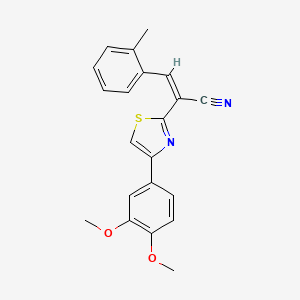
1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The addition of various substituents can significantly alter the properties and potential applications of the molecule.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, a mixture of 2-(4-methoxyphenyl)-8-methyl-4-(thiophen-2-yl)-1,9a-dihydro-4H-pyrimido[1,2-a]pyrimidin-6-ol and phosphoryl chloride in dimethyl formamide were refluxed to produce a new compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by the specific substituents attached to the thiophene ring. For example, the photophysical properties of certain thiophene-based compounds have been found to be dependent on the solvent used .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Imidazole derivatives, including compounds similar to 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one, have been extensively studied for their synthesis, characterization, and potential biological activities. These compounds are synthesized through various methods, including microwave irradiation for efficiency and economy. Spectral characterization (NMR, FT-IR) confirms their structures, and they are explored for biological activities such as antimicrobial and anticancer properties. The imidazole ring is noted for its biological and pharmaceutical importance, contributing to pharmacokinetic characteristics like solubility and bioavailability (Ramanathan, 2017).
Corrosion Inhibition
Imidazole derivatives also demonstrate significant potential in corrosion inhibition, particularly for mild steel in acidic solutions. The incorporation of methoxy groups in these compounds enhances their corrosion inhibition efficiency, with specific derivatives showing up to 96% efficiency. This high efficacy is attributed to the strong adsorption of the molecules, following the Langmuir adsorption model. Studies, including surface analysis and density functional theory (DFT) calculations, support these findings, indicating a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).
Photochromism and Nonlinear Optical Properties
Certain imidazole derivatives are synthesized for their photochromic properties. Upon irradiation, these compounds exhibit changes in color, which is of interest for various applications, including smart materials and molecular switches. Additionally, some derivatives are explored for their nonlinear optical (NLO) properties, suggesting potential use in NLO devices and organic light-emitting diodes (OLEDs) due to favorable electronic and structural characteristics (Bai et al., 2010); (Ulahannan et al., 2020).
Antifungal and Antimicrobial Agents
The development of new antifungal agents is another area of research for imidazole derivatives. These compounds, characterized by their specific structural features, have shown varying degrees of in vitro antifungal activity against strains like Candida albicans. The exploration of these derivatives underscores the potential for new therapeutic options in treating fungal infections (Massa et al., 1992).
Electronic and Reactive Properties
Imidazole derivatives are also the subject of studies focusing on their electronic and reactive properties. Through a combination of experimental and computational approaches, such as spectroscopy and density functional theory (DFT), researchers aim to understand the reactivity, molecular orbital theory, molecular electrostatic potential, and other properties that influence the chemical behavior and potential applications of these compounds (Hossain et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-thiophen-2-yl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-18-11-6-4-10(5-7-11)16-9-12(15-14(16)17)13-3-2-8-19-13/h2-9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITHDJVQCXAQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![NCGC00384795-01_C52H84O22_Olean-12-en-28-oic acid, 3-[[O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-alpha-L-arabinopyranosyl-(1->6)]-beta-D-glucopyranosyl]oxy]-16-hydroxy-, (3beta,5xi,9xi,16alpha)-](/img/structure/B2592970.png)

![(6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methanamine](/img/structure/B2592975.png)
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2592976.png)
![1-(2-Chlorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2592977.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2,5-dimethylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2592982.png)
![2-ethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2592984.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2592985.png)
![N-(1H-indazol-6-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2592986.png)
![2-[(1-Benzylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2592988.png)
